molecular formula C7H10 B169175 Cyclopropylidenecyclobutane CAS No. 16764-72-0

Cyclopropylidenecyclobutane

Cat. No. B169175
CAS RN: 16764-72-0
M. Wt: 94.15 g/mol
InChI Key: WXQGFVXZMCSTGG-UHFFFAOYSA-N
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Description

Cyclopropylidenecyclobutane (CPCB) is a cyclic organic compound with a unique structure that has attracted the attention of scientists in various fields. CPCB is a four-membered ring compound with two carbon-carbon double bonds and two carbon-carbon single bonds. The presence of the cyclopropylidene group in CPCB makes it a highly reactive compound with potential applications in organic synthesis, material science, and drug discovery.

Scientific Research Applications

Cyclopropylidenecyclobutane has promising applications in various scientific fields, including organic synthesis, material science, and drug discovery. Cyclopropylidenecyclobutane can be used as a building block for the synthesis of complex organic molecules due to its high reactivity and unique structure. Cyclopropylidenecyclobutane can also be used as a monomer for the synthesis of cyclopropylidenecyclobutene polymers, which have potential applications in material science. Furthermore, Cyclopropylidenecyclobutane has been shown to exhibit potent antitumor activity, making it a promising compound for drug discovery.

Mechanism Of Action

The mechanism of action of Cyclopropylidenecyclobutane is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. Cyclopropylidenecyclobutane has been shown to induce G2/M phase arrest in cancer cells and inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Biochemical And Physiological Effects

Cyclopropylidenecyclobutane has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition, Cyclopropylidenecyclobutane has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a promising compound for the development of anticancer drugs. Cyclopropylidenecyclobutane has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, indicating its potential applications in the treatment of inflammatory diseases and pain management.

Advantages And Limitations For Lab Experiments

Cyclopropylidenecyclobutane has several advantages for lab experiments, including its high reactivity, unique structure, and potent biological activity. However, Cyclopropylidenecyclobutane is a highly reactive compound that requires careful handling and storage. In addition, the synthesis of Cyclopropylidenecyclobutane can be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of Cyclopropylidenecyclobutane. One potential direction is the synthesis of novel Cyclopropylidenecyclobutane derivatives with improved biological activity and pharmacological properties. Another direction is the investigation of the mechanism of action of Cyclopropylidenecyclobutane and its potential applications in the treatment of various diseases. Furthermore, the development of efficient and scalable methods for the synthesis of Cyclopropylidenecyclobutane and its derivatives is an important area of research that can facilitate the translation of Cyclopropylidenecyclobutane to clinical applications.
Conclusion:
Cyclopropylidenecyclobutane is a promising compound with potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cyclopropylidenecyclobutane have been discussed in this paper. Cyclopropylidenecyclobutane is a highly reactive compound with potent biological activity, making it a promising compound for the development of novel drugs and materials.

Synthesis Methods

The synthesis of Cyclopropylidenecyclobutane can be achieved through several methods, including the reaction of cyclopropylidene carbenes with cyclobutene, ring-opening metathesis polymerization of cyclopropylidene cyclobutene, and photochemical reactions of cyclobutene derivatives. The most common and efficient method for synthesizing Cyclopropylidenecyclobutane is the reaction of cyclopropylidene carbenes with cyclobutene. This reaction can be carried out under mild conditions and yields high purity Cyclopropylidenecyclobutane.

properties

CAS RN

16764-72-0

Product Name

Cyclopropylidenecyclobutane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

cyclopropylidenecyclobutane

InChI

InChI=1S/C7H10/c1-2-6(3-1)7-4-5-7/h1-5H2

InChI Key

WXQGFVXZMCSTGG-UHFFFAOYSA-N

SMILES

C1CC(=C2CC2)C1

Canonical SMILES

C1CC(=C2CC2)C1

synonyms

cyclopropylidenecyclobutane

Origin of Product

United States

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